molecular formula C24H30N8O B12273805 1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine

1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine

Cat. No.: B12273805
M. Wt: 446.5 g/mol
InChI Key: GKUNEVZJSSEOFR-UHFFFAOYSA-N
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Description

1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperidin-4-yl group: This step often involves nucleophilic substitution reactions.

    Incorporation of the but-2-yn-1-yl linker: This can be done using Sonogashira coupling reactions.

    Final coupling with pyridin-2-ylpiperazine: This step may involve amide bond formation or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have similar biological activities.

    Piperazine derivatives: These compounds are known for their diverse pharmacological properties.

Uniqueness

1-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of modification, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H30N8O

Molecular Weight

446.5 g/mol

IUPAC Name

1-methyl-4-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C24H30N8O/c1-29-23-21(18-28-29)24(27-19-26-23)32-11-7-20(8-12-32)33-17-5-4-10-30-13-15-31(16-14-30)22-6-2-3-9-25-22/h2-3,6,9,18-20H,7-8,10-17H2,1H3

InChI Key

GKUNEVZJSSEOFR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)OCC#CCN4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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